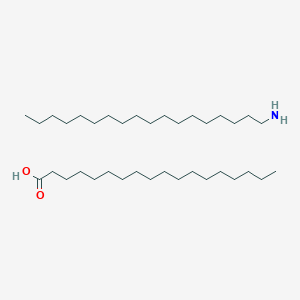

Stearic acid, octadecylamine salt

Description

Overview of Fatty Acid-Amine Salts in Contemporary Chemical Science

Fatty acid-amine salts represent a significant class of organic compounds that have garnered considerable attention in modern chemical science. These salts are typically formed through the reaction of a fatty acid with an amine, resulting in a compound with both a hydrophobic hydrocarbon tail and a hydrophilic head group. This amphiphilic nature imparts unique properties, making them valuable in a wide range of applications.

In materials science, fatty acid-amine salts are utilized as surfactants, corrosion inhibitors, and flotation agents. evonik.com Their ability to self-assemble into organized structures is a key area of research. In the solid state, many fatty acid-amine salts exhibit layered, lamellar structures where the polar head groups interact, and the hydrocarbon tails align. nih.gov This self-assembly is also observed in solution, where they can form micelles, vesicles, or other aggregates depending on the concentration and surrounding environment.

Furthermore, the responsiveness of some fatty acid-amine salts to external stimuli, such as pH or temperature, has led to their investigation in the development of "smart" materials and switchable deep eutectic solvents. nih.gov These properties are crucial for applications in areas like controlled drug delivery, emulsion polymerization, and the formulation of cosmetics and cleaning products. evonik.com

Significance of Stearic Acid, Octadecylamine (B50001) Salt in Interfacial and Supramolecular Chemistry

Stearic acid, octadecylamine salt, also known as octadecylammonium stearate (B1226849), is a specific fatty acid-amine salt that has demonstrated particular importance in the fields of interfacial and supramolecular chemistry. This is largely due to the well-defined and highly ordered structures it can form at interfaces and in bulk phases.

At the air-water interface, the interaction between stearic acid and octadecylamine leads to the formation of highly rigid and well-mixed monolayers. nih.gov This is attributed to the strong electrostatic interaction between the carboxylate headgroup of stearic acid and the ammonium (B1175870) headgroup of octadecylamine, forming a "catanionic surfactant" or a salt through an acid-base reaction. nih.gov The study of these monolayers, often as Langmuir-Blodgett films, provides fundamental insights into two-dimensional molecular organization and has potential applications in surface coatings and molecular electronics.

In the context of supramolecular chemistry, the formation of octadecylammonium stearate itself is a prime example of molecular recognition and self-assembly. nih.gov The ionic bond between the stearate and octadecylammonium ions drives the formation of a stable salt. This salt can then be further organized into larger supramolecular structures. For instance, it has been shown that octadecylammonium stearate can be intercalated into the layers of materials like montmorillonite, creating nanocomposites with modified properties. nih.govresearchgate.net The study of such systems is crucial for the development of new functional materials with tailored architectures.

Properties

CAS No. |

16835-63-5 |

|---|---|

Molecular Formula |

C36H75NO2 |

Molecular Weight |

554.0 g/mol |

IUPAC Name |

octadecan-1-amine;octadecanoic acid |

InChI |

InChI=1S/C18H39N.C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-19H2,1H3;2-17H2,1H3,(H,19,20) |

InChI Key |

GLPXGXQOVMEKIJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN.CCCCCCCCCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Synthesis and Formation Mechanisms of Stearic Acid, Octadecylamine Salt

Direct Acid-Base Reaction Pathways

The most direct route to synthesizing octadecylammonium stearate (B1226849) involves the neutralization reaction between its constituent acid and base. This can be achieved through several methodologies, primarily differing in the reaction medium used.

In a solution-based approach, stearic acid and octadecylamine (B50001) are dissolved in a suitable, often non-aqueous, solvent. The reaction proceeds as the acidic proton of the carboxylic acid group on stearic acid is transferred to the basic amino group of octadecylamine.

The general reaction is as follows: CH₃(CH₂)₁₆COOH (Stearic Acid) + CH₃(CH₂)₁₇NH₂ (Octadecylamine) → [CH₃(CH₂)₁₇NH₃]⁺[CH₃(CH₂)₁₆COO]⁻ (Stearic acid, octadecylamine salt)

Thermal reactions of stearic acid with aminoalcohols, a similar class of compounds, demonstrate that salt formation is the initial step in a sequence of reactions that occur as temperature increases. rsc.org The choice of solvent is crucial to facilitate the interaction between the reactants. Solvents in which both precursors are soluble, such as ethanol (B145695) or toluene, can be used. 7universum.com The reaction can be driven to completion by gently heating the solution, followed by cooling to allow the salt to precipitate or by evaporating the solvent.

An alternative to solution-based synthesis is the melted acid reaction, which avoids the need for a solvent. In this method, stearic acid is heated above its melting point (69.4 °C) to form a liquid phase. wikipedia.org Octadecylamine, which is a waxy solid at room temperature with a melting point of around 50-52 °C, is then added directly to the molten stearic acid. chemicalbook.com

A patented process for a similar fatty acid-alkanolamine condensation involves melting the fatty acid in a reaction vessel before adding the amine. google.com The mixture is heated and stirred to ensure homogeneity and complete the acid-base neutralization. google.com This solvent-free approach is efficient and reduces waste, aligning with principles of green chemistry. Water is not a byproduct of this direct salt formation, unlike in amidation reactions which occur at higher temperatures. google.com

Precursor Chemistry and Component Synthesis

The availability and synthesis of the precursors, stearic acid and octadecylamine, are foundational to the production of the final salt. Both components are typically derived from natural fats and oils.

Stearic acid (IUPAC name: octadecanoic acid) is a saturated fatty acid with an 18-carbon chain. wikipedia.org It is one of the most common fatty acids found in nature, particularly abundant in animal fats (up to 30%) compared to vegetable fats (typically less than 5%). thechemco.comgloballcadataaccess.org

Industrial production of stearic acid primarily involves the hydrolysis of triglycerides found in these natural sources. thechemco.comstearic-acid.net This process, often conducted with high-pressure water at elevated temperatures (above 200°C), breaks the ester bonds of the triglycerides to yield a mixture of fatty acids and glycerol. thechemco.comstearic-acid.net The resulting fatty acids are then separated and purified, commonly through fractional distillation, which separates them based on their different boiling points. stearic-acid.net Another method involves the hydrogenation of unsaturated vegetable oils, where hydrogen is reacted with the oil in the presence of a catalyst to convert unsaturated fatty acids like oleic acid into saturated ones, including stearic acid. stearic-acid.net

Table 1: Typical Industrial Production Steps for Stearic Acid

| Step | Description | Common Methods |

|---|---|---|

| 1. Hydrolysis | Splitting of triglycerides from fats or oils into fatty acids and glycerol. | High-pressure, high-temperature water treatment (saponification). thechemco.comgoogle.com |

| 2. Separation | Isolation of the fatty acid mixture from glycerol. | Washing and separation. stearic-acid.net |

| 3. Purification | Separation of stearic acid from other fatty acids (e.g., palmitic acid). | Fractional distillation, solvent crystallization. stearic-acid.netgoogle.com |

| 4. Hydrogenation (Alternative) | Conversion of unsaturated fatty acids in oils to saturated stearic acid. | Reaction with hydrogen gas in the presence of a catalyst. stearic-acid.netgoogle.com |

Octadecylamine Synthesis via Ammoniation and Hydrogenation

Octadecylamine (also known as N-stearylamine or 1-aminooctadecane) is a primary fatty amine with an 18-carbon alkyl chain. A principal industrial route for its synthesis begins with stearic acid as the raw material. usda.gov The process is typically a two-step reaction:

Ammoniation to Nitrile : Stearic acid is reacted with ammonia (B1221849) at high temperatures (e.g., 350 °C) in a liquid phase reactor. This reaction forms octadecanenitrile (stearonitrile) and water. usda.gov

Catalytic Hydrogenation : The resulting octadecanenitrile is then hydrogenated under pressure (e.g., ~3.5 MPa) and elevated temperature (~130 °C) using a metal catalyst, typically nickel. This step reduces the nitrile group to a primary amine group, yielding octadecylamine. tue.nl

Table 2: Industrial Synthesis of Octadecylamine from Stearic Acid

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1. Ammoniation | Stearic Acid, Ammonia | ~350 °C | Octadecanenitrile |

| 2. Hydrogenation | Octadecanenitrile, Hydrogen | ~130 °C, ~3.5 MPa, Nickel Catalyst | Octadecylamine |

Data sourced from Ataman Kimya.

Green Chemistry Approaches to Formation

Conventional methods for synthesizing fatty amines often require harsh conditions, such as high temperatures and pressures, and use toxic metal catalysts. rsc.org In response, green chemistry principles have driven research into more sustainable and environmentally benign synthetic routes.

A significant advancement is the use of biocatalytic cascades. rsc.org These one-pot processes utilize enzymes to convert fatty acids directly into fatty amines under mild conditions. rsc.orgnih.gov One such reported cascade involves a three-enzyme system:

A carboxylic acid reductase (CAR) activates the fatty acid.

A transaminase (ω-TA) then converts the activated intermediate into the final primary amine. rsc.org

This system successfully aminates saturated and unsaturated fatty acids with carbon chains from C6 to C18, achieving high conversion rates. rsc.org

Another biocatalytic approach uses a lipase, CAR, and a transaminase (TA) to directly synthesize primary fatty amines from renewable triglycerides and oils, bypassing the need to first isolate the fatty acids. nih.gov These enzymatic methods represent a significant step towards sustainable chemical production, reducing energy consumption and avoiding hazardous materials. rsc.orgnih.govnih.gov

Stoichiometry of Formation and Purity Considerations

The synthesis of stearic acid, octadecylamine salt, also known as octadecylammonium stearate, is fundamentally an acid-base neutralization reaction. This reaction involves the proton transfer from the carboxylic acid group of stearic acid to the primary amine group of octadecylamine.

The formation of the salt occurs in a well-defined 1:1 molar ratio. This stoichiometric relationship is governed by the single carboxylic acid functional group in stearic acid and the single primary amine group in octadecylamine available for reaction. The ideal reaction proceeds as follows:

CH₃(CH₂)₁₆COOH + CH₃(CH₂)₁₇NH₂ → [CH₃(CH₂)₁₇NH₃]⁺[CH₃(CH₂)₁₆COO]⁻

This reaction is typically carried out by mixing the two reactants in a suitable solvent, often with gentle heating to ensure complete reaction and homogeneity. The resulting salt precipitates upon cooling or solvent removal.

Stoichiometric Formation of Stearic Acid, Octadecylamine Salt

| Reactant | Chemical Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio |

| Stearic Acid | C₁₈H₃₆O₂ | 284.48 | 1 |

| Octadecylamine | C₁₈H₃₉N | 269.51 | 1 |

| Product | Chemical Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio |

| Stearic acid, octadecylamine salt | C₃₆H₇₅NO₂ | 554.00 | 1 |

Purity Considerations

The purity of the final stearic acid, octadecylamine salt is highly dependent on the purity of the starting materials and the control of the reaction conditions.

Impurities from Starting Materials:

Commercial grades of both stearic acid and octadecylamine are often mixtures, which is a primary source of impurities in the final salt product.

Stearic Acid: Commercial stearic acid is typically derived from the hydrolysis of animal or vegetable fats and is often a mixture of stearic acid and palmitic acid (a C16 fatty acid). wikipedia.org Other fatty acids may also be present in smaller quantities. The presence of palmitic acid will result in the formation of octadecylammonium palmitate as a significant impurity.

Octadecylamine: Similarly, commercial octadecylamine, being derived from fatty acids, may contain other long-chain amines as impurities. The exact composition can vary depending on the natural source of the fatty acids used in its production. usda.gov

Potential Impurities in Stearic Acid, Octadecylamine Salt Synthesis

| Impurity Name | Source | Type of Impurity |

| Palmitic acid | Impurity in stearic acid starting material | Reactant-related |

| Octadecylammonium palmitate | Reaction of octadecylamine with palmitic acid impurity | Product-related |

| Other fatty acids | Minor impurities in stearic acid starting material | Reactant-related |

| Other fatty amines | Impurities in octadecylamine starting material | Reactant-related |

| Stearamide | Side reaction at elevated temperatures | Side-product |

| Unreacted stearic acid | Incomplete reaction or improper stoichiometry | Reactant-related |

| Unreacted octadecylamine | Incomplete reaction or improper stoichiometry | Reactant-related |

Side Reactions:

The primary side reaction of concern during the synthesis of stearic acid, octadecylamine salt is the formation of stearamide. This occurs if the reaction is conducted at elevated temperatures, where a dehydration reaction can take place between the carboxylic acid and the amine. While salt formation is the initial and favored reaction at lower temperatures, prolonged heating can lead to the formation of the amide and water. Careful temperature control is therefore crucial to minimize this impurity.

The presence of these impurities can affect the physical properties of the final salt, such as its melting point and solubility, and its performance in various applications. Purification of the final product can be challenging due to the similar chemical nature of the main component and the impurities. Techniques such as recrystallization may be employed to improve the purity of the stearic acid, octadecylamine salt.

Interfacial Behavior and Monolayer Phenomena

Stability of Interfacial Films

The stability of the stearic acid-octadecylamine salt monolayer is not static but is dynamically influenced by the chemical environment of the aqueous subphase.

Influence of pH and Salt Concentration on Monolayer Stability

The stability of monolayers formed by long-chain fatty acids and amines is significantly dependent on the pH and ionic strength of the subphase. For instance, octadecylamine (B50001) monolayers become unstable at low pH values (around 3.5), suggesting dissolution into the subphase. nih.govresearchgate.net However, a further decrease in pH to 2.5 can lead to the re-establishment of the monolayer. nih.govresearchgate.net This phenomenon is attributed to the adsorption of counter-ions (like Cl⁻) to the protonated amine groups, which neutralizes the charge and allows the molecules to reoccupy the interface. nih.govresearchgate.net

Similarly, for stearic acid monolayers, increasing the pH and/or the salt concentration of the subphase enhances the stability of the film against fracture. utwente.nl At high pH and high salt concentrations, the dominant mechanism for material loss is diffusion-controlled dissolution into the subphase. utwente.nl The presence of salt can facilitate the deprotonation of the carboxylic acid group of stearic acid. utwente.nl

Role of Counter-ions (Monovalent vs. Divalent)

The nature of the counter-ions in the subphase has a profound effect on the stability and structure of fatty acid monolayers. Divalent cations, such as Ca²⁺, have a significant stabilizing effect on stearic acid films. researchgate.net They can form bridges between the negatively charged stearate (B1226849) headgroups and a negatively charged substrate, leading to more stable and intact films. researchgate.net Divalent cations can form complexes like RD⁺ and R₂D with the deprotonated stearic acid (R⁻), which can lead to an electrically neutral and more ordered monolayer. researchgate.net

In contrast, monovalent cations like Na⁺ form only neutral RM complexes, resulting in a monolayer that remains largely negatively charged and is consequently less ordered and stable. researchgate.net Studies have shown that stearic acid monolayers are more compressed and crystalline in the presence of divalent cations compared to monovalent ones at high pH. researchgate.net

Factors Affecting Film Fracture and Dissolution

The fracture of the interfacial film is the point at which the monolayer can no longer sustain the applied surface pressure. The stability against fracture is enhanced by increased pH and salt concentration. utwente.nl The mechanism of material loss post-fracture depends on the subphase conditions. At low pH and salt concentration, the formation of 3D aggregates at the interface is the primary mode of material loss. utwente.nl Conversely, at high pH and salt concentration, dissolution of the molecules into the bulk subphase becomes the dominant process. utwente.nl The presence of divalent cations can significantly mitigate film fracture by creating a more cohesive and robust monolayer structure. researchgate.net

Supramolecular Assemblies and Colloidal Systems

Formation and Stability of Colloidal Dispersions

The stearic acid, octadecylamine (B50001) salt, and its individual components are integral to the formation and stabilization of various colloidal systems, such as micelles and lipid nanoparticles.

In aqueous environments, amphiphilic molecules like stearic acid and its salts can self-assemble into micelles. While pure stearic acid has very low water solubility, its salt with octadecylamine, having a more polar headgroup, can more readily form micellar structures. The formation of micelles is a strategy to minimize the unfavorable contact between the hydrophobic alkyl chains and water.

The aggregation behavior of such amphiphiles is influenced by factors like the nature of the headgroup and the length of the alkyl chain. The introduction of moieties that can participate in hydrogen bonding near the headgroup can lower the critical micelle concentration (CMC), the concentration at which micelles begin to form. ub.edu While specific studies on the micellization of the pure stearic acid-octadecylamine salt are not prevalent, the behavior of similar amphiphilic systems suggests that it would form micelles in aqueous solution, driven by the hydrophobic effect. nih.gov

Stearic acid is a frequently used component in the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). mdpi.comresearchgate.net The colloidal stability of these nanoparticles, which is their ability to resist aggregation, is crucial for their application. researchgate.net The inclusion of stearic acid can enhance the stability of the lipid matrix due to its potential to form a more ordered crystalline structure. nih.gov

The stability of stearic acid-based nanoparticles is pH-dependent. researchgate.net A minimum particle size is often observed around the pKa of stearic acid (approximately pH 5), indicating that the adsorption of stearic acid onto the nanoparticle surface contributes to stability. researchgate.net However, at alkaline pH values (above 7), these dispersions can become unstable and show an increase in particle size over time, despite an increasingly negative zeta potential. researchgate.net The presence of electrolytes, such as those found in simulated biological fluids, can have a stabilizing effect due to hydration forces facilitated by hydrated cations. researchgate.net

The physical stability of lipid nanoparticles is also influenced by the homogeneity of the lipid matrix. The use of blends of lipids, such as stearic acid with other lipids, can create a less perfect crystal matrix, which can be advantageous for incorporating other molecules. mdpi.comnih.gov The polydispersity index (PDI) is a measure of the homogeneity of particle sizes, with lower values (below 0.3) indicating a more stable system. mdpi.com

Table 2: Factors Influencing the Stability of Stearic Acid-Based Lipid Nanoparticles

| Factor | Influence on Stability | Supporting Evidence |

|---|---|---|

| pH | Stability is pH-dependent, with optimal stability often found near the pKa of stearic acid. researchgate.net Alkaline conditions can lead to instability. researchgate.net | Particle size is often at a minimum around pH 5. researchgate.net |

| Lipid Composition | Blends of lipids can create an imperfect matrix, which can improve loading capacity. nih.gov The choice of lipids affects the physicochemical properties and long-term stability. mdpi.comresearchgate.net | The addition of oleic acid to stearic acid nanoparticles resulted in a less ordered matrix. nih.gov |

| Surface Charge (Zeta Potential) | Electrostatic repulsion, as indicated by the zeta potential, contributes to stability. researchgate.net | A sufficiently high zeta potential can prevent particle aggregation. |

| Additives (e.g., Surfactants) | Surfactants are critical for stabilizing the nanoparticles and preventing aggregation. nih.gov | Tween® 20 is a commonly used stabilizer in stearic acid-based nanoparticle formulations. researchgate.net |

Influence of Environmental Factors on Colloidal Stability (pH, Salt Concentration, Temperature)

The stability of colloidal systems formed by stearic acid, octadecylamine salt is intricately linked to environmental conditions such as pH, ionic strength, and temperature. This salt is the result of an acid-base reaction between stearic acid (a fatty acid) and octadecylamine (a fatty amine), forming a catanionic surfactant system. nih.govncku.edu.tw The colloidal stability is primarily governed by a balance of electrostatic and steric forces, which are highly sensitive to the surrounding medium.

Influence of pH: The pH of the aqueous sub-phase is a critical determinant of the stability of these colloidal dispersions. The ionization states of both the stearic acid (carboxyl group) and octadecylamine (amino group) headgroups are pH-dependent.

Acidic Conditions (low pH): At a pH below the pKa of stearic acid (around 5) and the pKb of octadecylamine, the stearic acid is protonated (R-COOH) and largely uncharged, while the octadecylamine is protonated (R-NH₃⁺) and positively charged. The lack of a strong electrostatic interaction between the components can affect the formation of a stable salt and influence the resulting colloidal structure.

Near-Neutral Conditions: Around neutral pH, the carboxyl group of stearic acid is deprotonated (R-COO⁻) and the amino group of octadecylamine is protonated (R-NH₃⁺). This results in a strong electrostatic attraction, forming the octadecylammonium stearate (B1226849) salt. This robust interaction leads to the formation of rigid and stable structures. nih.gov Studies on stearic acid-based nanoparticles have shown that minimum particle size, indicating higher stability, is often achieved around the pKa of the lipid. researchgate.net

Alkaline Conditions (high pH): At a pH above 7, the stearic acid remains deprotonated (R-COO⁻), but the octadecylamine becomes deprotonated and neutral (R-NH₂). The loss of the cationic charge on the amine weakens the electrostatic attraction that forms the salt, which can lead to instability. Dispersions of stearic acid alone have been observed to be unstable under alkaline conditions (pH > 7), showing an increase in particle size over time. researchgate.net

Influence of Temperature: Temperature affects the kinetic energy of the molecules and the fluidity of the hydrocarbon chains. For stearic acid, octadecylamine salt assemblies, an increase in temperature can increase the mobility of the alkyl chains, potentially leading to a more disordered and less stable structure. Conversely, at lower temperatures, the chains are more ordered, leading to more rigid and potentially more stable gel-like or crystalline structures.

| Factor | Condition | Effect on Components | Predicted Impact on Colloidal Stability | Reference |

|---|---|---|---|---|

| pH | Low (Acidic) | Stearic Acid: Protonated (R-COOH) Octadecylamine: Protonated (R-NH₃⁺) | Reduced salt formation; potential for instability due to repulsion between cationic amines. | researchgate.net |

| Mid-range (Neutral) | Stearic Acid: Deprotonated (R-COO⁻) Octadecylamine: Protonated (R-NH₃⁺) | Strong electrostatic attraction; formation of stable catanionic salt and rigid assemblies. | nih.gov | |

| High (Alkaline) | Stearic Acid: Deprotonated (R-COO⁻) Octadecylamine: Neutral (R-NH₂) | Weakened electrostatic attraction; potential for dissociation and instability. | researchgate.net | |

| Salt Concentration | Increasing | Screening of electrostatic interactions between headgroups. | Complex effect: may weaken headgroup attraction but can also enhance film stability by other mechanisms. | utwente.nlmdpi.com |

| Temperature | Increasing | Increased kinetic energy and alkyl chain mobility. | May decrease rigidity and stability, potentially leading to a phase transition from a gel or solid state to a more fluid state. | N/A |

Supramolecular Structures and Recognition

The salt formed between stearic acid and octadecylamine is a prime example of a low-molecular-weight gelator (LMWG) that self-assembles in solution through non-covalent interactions. nih.govrsc.org These interactions, primarily a combination of electrostatic attraction between the charged headgroups and van der Waals forces between the long hydrocarbon tails, drive the formation of extended, fibrous networks that can immobilize the solvent, resulting in a supramolecular gel.

Host-Guest Interactions within Supramolecular Systems

The self-assembled structures created by stearic acid, octadecylamine salt, such as bilayers, vesicles, or fibrous networks, create unique microenvironments that have the potential to encapsulate other molecules. This forms the basis of host-guest chemistry, where the supramolecular assembly (the host) can trap a specific molecule (the guest). rsc.org The long alkyl chains can create hydrophobic pockets capable of hosting nonpolar guest molecules, while the charged, hydrophilic interface of the headgroups could interact with polar or charged guests.

While the fundamental components for creating host-guest systems are present, specific research detailing the encapsulation of guest molecules within stearic acid, octadecylamine salt supramolecular structures is not extensively documented in the reviewed literature. However, the principle remains a key potential application for such systems, for instance, in the controlled release of active compounds or the templating of chemical reactions within the confined space of the assembly. rsc.org

Role in Anion-Tuned Supramolecular Gels

The concept of "anion-tuning" is a significant development in supramolecular chemistry, where the properties of a supramolecular gel can be controlled or switched by the addition of specific anions. nih.govmdpi.com The supramolecular gel formed by stearic acid and octadecylamine is intrinsically an anion-responsive system. The primary interaction holding the assembly together is the electrostatic bond between the octadecylammonium cation (R-NH₃⁺) and the stearate anion (R-COO⁻).

The introduction of other, external anions into the system can trigger a response in one of two primary ways:

Competitive Binding: An added anion can compete with the stearate anion for the binding site on the octadecylammonium cation. If the added anion has a higher affinity for the cation than stearate does, it can displace the stearate, disrupting the primary non-covalent interaction that underpins the entire gel network. This can lead to a weakening of the gel or a complete gel-to-sol transition. mdpi.comrsc.org

Network Alteration: Even if the added anion does not fully displace the stearate, it can still interact with the supramolecular structure, altering the charge balance and modifying the packing of the gelator molecules. This can lead to changes in the gel's mechanical properties, such as its stiffness or thermal stability. nih.gov

Therefore, the stearate anion is not merely a counter-ion but an integral structural component of the supramolecular gel. The stability and properties of the gel are directly "tuned" by the identity of the anion associated with the octadecylammonium cation, making this a clear example of an anion-responsive material. This responsiveness allows for the design of "smart" materials that can change their state in response to specific chemical stimuli. nih.govresearchgate.net

Advanced Material Science Applications

Nanoparticle Synthesis and Stabilization

The combination of stearic acid and octadecylamine (B50001), which forms stearic acid, octadecylamine salt in situ, serves as a critical surfactant system in the synthesis and stabilization of various nanoparticles. This partnership leverages the distinct properties of both the long-chain fatty acid and the primary amine to effectively control nanoparticle formation and ensure their stability in suspension.

Role as Capping Agents for Metallic Nanoparticles

While the direct use of a pre-formed "Stearic acid, octadecylamine salt" is not extensively documented, the synergistic action of stearic acid and octadecylamine as co-surfactants is a recognized strategy in the synthesis of metallic nanoparticles, such as those made of iron oxide (Fe₃O₄) and silver. razi.ac.irresearchgate.netnih.gov In these processes, the mixture acts as a capping agent, adsorbing to the surface of the newly formed nanoparticles. This surface layer is crucial for preventing the aggregation and uncontrolled growth of the nanoparticles during and after their synthesis. researchgate.netnih.gov The carboxylate head of stearic acid and the amine group of octadecylamine interact with the nanoparticle surface, while their long hydrocarbon tails provide steric hindrance, effectively keeping the particles separated. researchgate.net

For instance, in the synthesis of magnetic cobalt nanoparticles, a combination of a long-chain acid like stearic acid with other surfactants has been shown to effectively control particle growth and stabilize the resulting colloidal suspension. researchgate.net Similarly, in the synthesis of silver nanoparticles, stearic acid has been employed as a capping agent to produce stable, small-sized nanoparticles with a narrow size distribution. researchgate.net The presence of a long-chain amine like octadecylamine can further enhance this stabilization. researchgate.net

Modulation of Nanoparticle Surface Chemistry, Morphology, and Size Distribution

Research has shown that the choice of capping agent significantly impacts the dispersion and faceting of metallic nanoparticles. For example, in the synthesis of silver nanoparticles, octadecylamine has been demonstrated to function as both a reducing and stabilizing agent, with the molar ratio of octadecylamine to the silver precursor being a key factor in tuning particle size. researchgate.net The combination with stearic acid can provide a more robust and densely packed capping layer, further influencing the surface chemistry and preventing oxidation. researchgate.net The interplay between the acidic and basic components of the stearic acid and octadecylamine mixture allows for a dynamic surface environment that can be tailored to achieve desired nanoparticle characteristics.

Stabilization of Colloidal Suspensions of Nanoparticles

The primary function of stearic acid and octadecylamine in this context is to ensure the long-term stability of nanoparticle colloidal suspensions. nih.gov Aggregation and sedimentation are common challenges in the application of nanoparticles, and effective stabilization is paramount. The adsorption of the stearic acid-octadecylamine layer onto the nanoparticle surface imparts steric repulsion, a powerful mechanism for preventing particles from coming into close contact and agglomerating. nih.gov

The long, 18-carbon chains of both stearic acid and octadecylamine extend into the solvent, creating a protective barrier around each nanoparticle. This steric stabilization is particularly effective in non-aqueous media, where electrostatic repulsion may be less dominant. The stability of silver nanoparticles, for example, has been shown to decrease as the chain length of the fatty acid capping agent decreases, highlighting the importance of the long hydrocarbon chains provided by molecules like stearic acid. researchgate.net The presence of octadecylamine can further enhance this stability through strong surface binding and intermolecular interactions within the capping layer. researchgate.net

Lipid Nanoparticle Systems (SLN, NLC)

Stearic acid is a cornerstone lipid in the formulation of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). These systems are engineered for the encapsulation and transport of various materials. While not always explicitly involving octadecylamine salt, the principles of lipid matrix formation and stabilization are highly relevant.

Formulation Development and Characterization for Material Transport

The development of SLNs and NLCs based on stearic acid involves a systematic approach to optimize their properties for efficient material transport. researchgate.net Key formulation parameters include the concentration of the lipid (stearic acid), the type and concentration of surfactants, and the incorporation of liquid lipids in the case of NLCs. researchgate.netnih.gov These factors collectively determine the particle size, polydispersity index (PDI), and surface charge (zeta potential), which are critical characteristics for their performance as transport vehicles. researchgate.netnih.gov

For instance, studies have shown that the particle size of stearic acid-based SLNs can be controlled by adjusting the surfactant concentration, with higher surfactant levels generally leading to smaller particles. youtube.com The inclusion of a liquid lipid, such as oleic acid in NLCs, can create a less ordered lipid matrix, which can influence particle size and morphology. razi.ac.ir The characterization of these nanoparticle systems is essential to ensure they meet the required specifications for their intended material transport application.

| Formulation Type | Lipid Composition | Surfactant | Resulting Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

|---|---|---|---|---|---|---|

| SLN | Stearic Acid | Poloxamer 188 | 197.9 | N/A | -21.3 | researchgate.net |

| SLN | Stearic Acid | Tween 80 | 334 - 1527 | N/A | -25.6 | researchgate.net |

| SLN | Stearic Acid | Gelucire® 50/13 | 230 ± 30 | N/A | N/A | youtube.com |

| NLC | Stearic Acid, Oleic Acid | N/A | Smaller with increased oleic acid | N/A | N/A | razi.ac.ir |

| NLC | Stearic Acid, Precirol® ATO 5, Capryol® 90 | Tween® 80 | ~200 - 340 | ~0.2 - 0.3 | ~4 | researchgate.net |

Encapsulation and Release Mechanisms in Material Science Context

A primary function of SLNs and NLCs in material science is the encapsulation of active compounds to protect them from the surrounding environment and to control their release. The solid lipid matrix of stearic acid-based nanoparticles provides an excellent vehicle for entrapping lipophilic materials. The encapsulation efficiency, which is the percentage of the material successfully entrapped within the nanoparticles, is a key performance indicator.

The release of the encapsulated material from the lipid matrix is a complex process governed by diffusion, lipid matrix erosion, and the crystalline structure of the lipid. researchgate.net Stearic acid-based systems often exhibit a biphasic release pattern, characterized by an initial burst release followed by a sustained release over a prolonged period. razi.ac.irresearchgate.net The burst release is often attributed to the material adsorbed on the nanoparticle surface, while the sustained release corresponds to the diffusion of the material from the solid lipid core. researchgate.net The less ordered crystal structure of NLCs, due to the inclusion of a liquid lipid, can lead to a higher loading capacity and a more controlled release profile compared to SLNs. razi.ac.ir

| Nanoparticle System | Encapsulated Material (Model) | Encapsulation Efficiency (%) | Release Profile | Reference |

|---|---|---|---|---|

| SLN | Paliperidone | 42.4 | Controlled release | youtube.com |

| SLN | Insulin (with SA-octaarginine) | 76.54 | N/A | nih.gov |

| SLN | Etoricoxib | 70.766 | Sustained release | researchgate.net |

| NLC | Lornoxicam | N/A | Extended release up to 24h | researchgate.net |

| SLN | Nicotine-Stearic Acid Conjugate | 46.45 | Sustained release up to 96h | |

| SLN | Candesartan Cilexetil | 78.28 | Sustained release over 24h | researchgate.net |

Interfacial Modification and Surface Engineering

Stearic acid, octadecylamine salt, formed by the acid-base reaction between stearic acid (SA) and octadecylamine (ODA), is highly effective in interfacial modification, particularly in the formation of surface coatings and films. nih.gov This "catanionic surfactant" exhibits unique properties at interfaces, such as the air/water interface, where it can form highly rigid and stable mixed monolayers. nih.govncku.edu.tw

When stearic acid and octadecylamine are co-spread from a solvent, they show high miscibility and form a film where the individual characteristics of the separate components are absent. nih.gov The strong electrostatic interaction between the protonated amine headgroup of ODA and the deprotonated carboxylate headgroup of SA leads to the formation of a robust film. nih.gov This interaction results in a low compressibility of the monolayer, indicating a highly ordered and rigid structure. nih.govncku.edu.tw Such films can act as protective barriers. For instance, films of stearic acid have been applied via spray coating to protect cupronickel alloys from corrosion in saline environments. srce.hrresearchgate.net These films create a hydrophobic surface that acts as a barrier between the metal substrate and the corrosive medium. srce.hr The adhesion of films to surfaces can also be significantly influenced by these components; research on tablet coatings found that the addition of stearic acid significantly increased the adhesion of hydroxypropyl methyl cellulose (B213188) films. nih.gov The use of octadecylamine in coatings also serves to form protective layers that inhibit corrosion.

Table 2: Properties of Mixed Stearic Acid (SA) and Octadecylamine (ODA) Monolayers

| Property | Observation | Implication | Reference |

|---|---|---|---|

| Miscibility | High miscibility when co-spread from a solvent. | Formation of a well-mixed, homogenous film rather than separate domains. | nih.govncku.edu.tw |

| Surface Pressure Isotherms | Disappearance of individual SA and ODA characteristics; single collapse point. | Indicates strong interaction and formation of a new entity (salt/complex). | nih.gov |

| Compressibility | Low compressibility of the mixed monolayer. | The resulting film is highly rigid and ordered. | nih.govncku.edu.tw |

| Interaction Mechanism | Attributed to electrostatic adsorption and acid-base reaction (salt formation). | Creates a "catanionic surfactant" structure responsible for the film's stability. | nih.gov |

In the field of powder metallurgy and ceramic processing, surface modification of powders is critical for achieving desired properties in the final product. Stearic acid, both on its own and as a salt with octadecylamine, serves as a crucial surface-modifying agent, particularly for materials like alumina (B75360) (Al₂O₃) used in ceramic injection molding (CIM).

Research has shown that stearic acid preferentially adsorbs onto the surface of alumina powder. osti.govresearchgate.net This adsorption is critical during the mixing stage of CIM, where the ceramic powder is compounded with a polymeric binder. The stearic acid molecule acts as a surfactant or dispersant; its polar carboxyl group anchors to the alumina surface, while its nonpolar hydrocarbon tail extends into the binder, improving the compatibility between the inorganic powder and the organic binder. researchgate.net An improved technique involves introducing stearic acid during the ball milling of the ceramic powders, prior to blending, which was found to effectively inhibit particle agglomeration. researchgate.net The mechanism for this surface modification has been suggested to be an esterification reaction between the stearic acid and the alumina surface. researchgate.net The use of stearic acid, octadecylamine salt would provide a similar function, with the salt acting as a pre-formed, highly effective surfactant to ensure uniform dispersion of the powder within the binder matrix.

The modification of the alumina powder surface with agents like stearic acid has a profound impact on the rheological properties and flow behavior of the ceramic-binder composite, which is essential for the success of the injection molding process. Unmodified, highly-filled ceramic mixtures often exhibit dilatant (shear-thickening) flow, which is undesirable for injection molding as it can lead to processing difficulties and defects.

The adsorption of stearic acid onto the alumina powder surface lubricates the particles and changes the flow behavior of the mixture from dilatant to pseudoplastic (shear-thinning) at lower temperatures. osti.govresearchgate.net This pseudoplastic behavior is ideal for injection molding, as the viscosity decreases under the high shear rates experienced during injection, allowing the mold to be filled easily and uniformly. researchgate.net As a result, the inhomogeneous distribution of the binder in the molded parts is minimized. researchgate.net More detailed rheological studies on alumina feedstocks for filament-based 3D printing (a similar process) confirm this effect. At low concentrations, stearic acid induces a viscosity plateau at low shear rates (described by the Cross model). researchgate.net However, as the concentration increases beyond the amount needed for a monolayer on the powder surface, a yield point appears, and the behavior is better described by the Herschel-Bulkley model. researchgate.net The stearic acid, octadecylamine salt would similarly mediate these particle-particle and particle-polymer interactions, providing crucial control over the composite's flow characteristics.

Table 3: Effect of Stearic Acid on Alumina Composite Rheology

| Stearic Acid Concentration | Observed Flow Behavior | Rheological Model | Significance for Processing | Reference |

|---|---|---|---|---|

| Low | Change from dilatant to pseudoplastic flow. | Cross model | Minimizes binder inhomogeneity and improves mold filling. | osti.govresearchgate.netresearchgate.net |

| High | Appearance of a yield point (Herschel-Bulkley behavior). | Herschel-Bulkley model | Indicates excess surfactant beyond what is needed to coat the powder surface. | researchgate.net |

Other Material Applications

Stearic acid, octadecylamine salt can function as an effective surfactant in emulsion polymerization. In this process, a monomer or a mixture of monomers is emulsified in a continuous phase, typically water, and polymerized to form a latex. The role of the surfactant is multifaceted and critical: it stabilizes the initial monomer droplets, facilitates the nucleation of polymer particles, and ensures the stability of the final latex dispersion. acs.org

Octadecylamine itself is used as an emulsifier for synthetic resins. The salt formed with stearic acid is a classic example of a catanionic surfactant, resulting from the association of a cationic species (octadecylammonium ion) and an anionic species (stearate ion). nih.gov This structure is highly surface-active and effective at reducing interfacial tension, making it an excellent emulsifier. In the context of emulsion polymerization, the stearic acid, octadecylamine salt would adsorb at the monomer-water interface, stabilizing the droplets. As polymerization proceeds, it would also stabilize the growing polymer particles, preventing their coagulation and controlling final particle size and distribution. Related compounds, such as those derived from octadecylamine and maleic anhydride, have shown significant promise as polymerizable surfactants (surfmers) in emulsion polymerization, highlighting the utility of the octadecylamine structure in these systems. acs.org

Use as Additives in Wax Formulations

Stearic acid, octadecylamine salt, formed from the reaction of stearic acid and octadecylamine, serves as a modifier in sophisticated wax formulations. The utility of this and related compounds stems from their ability to alter the physical properties of waxes, enhancing characteristics such as hardness, stability, and water repellency. google.com

Octadecylamine, a primary component of this salt, may be incorporated into wax formulations for candles to modify burn characteristics and improve stability. More broadly, derivatives of fatty acids are known to increase the tensile strength and ductility of wax compositions. google.com The "fatty" character of stearic acid, for instance, imparts water-repellent properties by creating an insulating layer.

While the simple salt of stearic acid and stearylamine (a synonym for octadecylamine) has been described as a wax-like composition with somewhat greasy characteristics, modifications to the amine component, such as the use of tertiary diethanol alkyl amines reacted with fatty acids, can yield unexpectedly hard, wax-like materials that can be polished to a high gloss. google.com These compounds are particularly useful as extenders for natural waxes like carnauba wax. google.com In some applications, metal salts of stearic acid, such as calcium stearate (B1226849), are used to significantly raise the melting point of wax compositions. google.com The presence of free stearic acid can facilitate the integration of these salts into the wax blend at lower temperatures. google.com

The table below summarizes the function of related components in wax formulations.

| Component | Function in Wax Formulations | Reference |

| Octadecylamine | Modifies burn characteristics and stability in candles. | |

| Fatty Acid Derivatives | Increase tensile strength, ductility, and water repellency. | google.com |

| Stearic Acid | Provides water repellency by creating an insulating layer. | |

| Calcium Stearate | Raises the melting point of the wax composition. | google.com |

| Fatty acid salts of tertiary diethanol alkyl amines | Act as hard, wax-like materials and polishing enhancers. | google.com |

Application in Pharmaceutical Plastic Materials (Leaching Behavior of Stearates)

Stearic acid and its salts are frequently used as additives, processing aids, or may be present as contaminants in plastic materials for medical and pharmaceutical packaging. nih.govresearchgate.net A significant concern in this application is the potential for these compounds to leach from the plastic into the therapeutic product it contains. nih.govresearchgate.net The leaching behavior of stearates is heavily influenced by the pH and polarity of the solution in contact with the plastic. nih.govresearchgate.net

Research into the extraction of stearates from polymeric materials provides detailed insights into this phenomenon. Studies have examined the leaching of stearic acid and its metal salts, such as calcium stearate and zinc stearate, into aqueous buffers across a wide pH range. nih.govresearchgate.net

The key findings from these leaching studies are:

Low pH Conditions: At a low pH, an ion exchange-like process occurs where the cation counter-ions of the stearate salts (e.g., Calcium, Zinc) are extracted from the plastic material. nih.govresearchgate.net

Intermediate pH Conditions: In the mid-range pH, there is little to no extraction of the stearates observed. nih.govresearchgate.net

High pH Conditions: At a high pH, the stearates are extracted to a very limited degree, a behavior attributed to the solubility of the acid and its salts in the extraction medium. nih.govresearchgate.net

This pH-dependent leaching is critical for assessing the suitability of plastic containers for various drug products, as the accumulation of leached substances can impact the safety and efficacy of the pharmaceutical solution. researchgate.net

The following table outlines the leaching behavior of stearates from plastic materials at different pH levels.

| pH of Contact Solution | Leaching Behavior of Stearates | Mechanism | Reference |

| Low pH (e.g., 2.5) | Extraction of cation counter-ions from stearate salts. | Ion Exchange | nih.govresearchgate.net |

| Intermediate pH | Little to no extraction. | - | nih.govresearchgate.net |

| High pH (e.g., 11) | Very limited extraction of stearates. | Solubility of the acid/salts in the medium. | nih.govresearchgate.net |

Computational and Theoretical Investigations

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. By solving the equations of motion for a system of particles, MD simulations provide a detailed view of molecular-level interactions and dynamics that are often inaccessible through experimental means alone. For stearic acid, octadecylamine (B50001) salt, these simulations can elucidate intermolecular forces, conformational changes, and collective phenomena like phase transitions.

MD simulations of long-chain fatty acids and alkylammonium salts reveal that their behavior is governed by a combination of non-covalent interactions. The primary forces at play are van der Waals interactions between the long hydrocarbon chains, and electrostatic interactions (including hydrogen bonding) between the charged carboxylate (–COO⁻) and ammonium (B1175870) (–NH₃⁺) headgroups.

Simulations show that the long, nonpolar octadecyl chains of both the stearate (B1226849) and octadecylammonium ions tend to align and pack together due to hydrophobic effects and van der Waals forces, similar to the behavior observed in lipid bilayers and other surfactant systems. nih.gov The ionic headgroups interact strongly with each other and with polar solvent molecules, if present. The balance between these competing interactions dictates the self-assembly and aggregation behavior of the salt. nih.gov Studies on similar systems, like palmitic acid, show that environmental conditions significantly affect molecular conformation; for instance, in a high-density CO2 system, fatty acid chains tend to be more straight and dispersed. researchgate.netrsc.org The interaction energy between the components is crucial for overcoming intermolecular forces and promoting dissolution or assembly. rsc.org

Table 1: Key Inter-molecular Forces in Stearic Acid, Octadecylamine Salt

| Interaction Type | Interacting Moieties | Description | Primary Role |

|---|---|---|---|

| Ionic Bonding | Stearate (R-COO⁻) & Octadecylammonium (R'-NH₃⁺) | Strong electrostatic attraction between the negatively charged carboxylate and positively charged ammonium headgroups. | Forms the primary salt pair and is fundamental to the compound's structure. |

| Hydrogen Bonding | Amine protons (N-H) & Carboxylate oxygens (C=O) | A specific, strong type of dipole-dipole interaction that provides directional bonding between the headgroups. | Stabilizes the headgroup-headgroup interface and influences orientation. |

| Van der Waals Forces | Octadecyl (C18) alkyl chains | Weak, non-specific attractions between the long hydrocarbon chains of both ions. | Drives the packing and alignment of the alkyl tails, leading to ordered structures. |

| Hydrophobic Effect | Alkyl chains in a polar solvent (e.g., water) | The tendency of nonpolar chains to aggregate to minimize contact with polar solvent molecules. | Promotes self-assembly into structures like micelles or bilayers in aqueous environments. |

The conformational stability of long-chain alkylammonium salts within polymer matrices is a critical area of investigation, particularly for applications in functional materials. While specific MD simulation data for stearic acid, octadecylamine salt in polymer complexes is not widely available, general principles can be drawn from simulations of analogous systems, such as quaternary ammonium salt polymers and polyelectrolyte brushes. mdpi.comresearchgate.netrsc.org

Chain Entanglement: How the long alkyl chains of the salt interdigitate with the polymer chains.

Ionic Interactions: The influence of the salt's ionic headgroups on the conformation of polar or charged polymers.

Steric Effects: How the bulky nature of the salt affects the packing and flexibility of the polymer matrix. fau.de

Understanding these factors is crucial for designing stable polymer-based materials for applications ranging from drug delivery to antistatic coatings. mdpi.com

Fatty acids and their salts are recognized as effective phase change materials (PCMs) for thermal energy storage. nih.gov MD simulations provide an atomic-scale lens to investigate the solid-liquid phase transitions that are central to their function. By simulating the system at various temperatures, researchers can observe the mechanisms of melting and crystallization.

During a simulated heating cycle, the model can predict the main transition temperature (Tm) where the material changes from a highly ordered solid (gel phase) to a disordered liquid-crystalline state. nih.govarxiv.org Key structural changes observed in simulations include:

Chain Ordering: In the solid phase, the alkyl chains are typically in a tightly packed, all-trans conformation. As the temperature approaches Tm, gauche defects appear, and the chains become more disordered.

Molecular Mobility: Translational and rotational diffusion of the ions increases dramatically during the transition to the liquid phase.

Lattice Structure: The simulation can track the breakdown of the crystalline lattice upon melting and its reformation upon cooling.

Simulations on related lipid systems have successfully quantified structural features of different phases, such as the tilted arrangements of fatty acid chains in the gel (Lβ) phase and the interdigitated chains in ripple (Pβ) phases. nih.gov These computational models are invaluable for understanding how modifications to the molecular structure, such as changing the chain length or headgroup, can tune the phase change properties for specific thermal management applications. nih.gov

Quantum Chemical Approaches

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are used to compute the electronic structure and properties of molecules with high accuracy. mdpi.com Methods like Density Functional Theory (DFT) are particularly useful for studying the stearic acid-octadecylamine ion pair. These approaches can predict properties that are difficult to measure experimentally.

Key applications of QC methods for this compound include:

Geometric Optimization: Determining the most stable 3D structure of the ion pair, including precise bond lengths, bond angles, and the geometry of the hydrogen bonds between the stearate and octadecylammonium headgroups.

Interaction Energy: Calculating the binding energy between the stearate anion and the octadecylammonium cation to quantify the strength of the ionic and hydrogen bonds holding the salt together.

Electronic Properties: Mapping the electron density distribution to visualize how charge is localized on the ionic headgroups. This can also be used to calculate molecular orbitals (e.g., HOMO/LUMO) and predict reactivity. fau.de

Spectroscopic Properties: Predicting vibrational frequencies (e.g., for IR and Raman spectroscopy) which can then be compared with experimental spectra to validate the computed structure.

These calculations provide fundamental data that can be used as input for developing accurate force fields for the large-scale MD simulations discussed previously. researchgate.net

Table 2: Application of Quantum Chemical Methods

| Method | Information Obtained | Relevance to Stearic Acid, Octadecylamine Salt |

|---|---|---|

| Density Functional Theory (DFT) | Optimized molecular geometry, interaction energies, electronic properties (e.g., charge distribution), vibrational frequencies. fau.de | Provides the most stable structure of the ion pair and quantifies the strength of the headgroup interaction. Used to interpret experimental spectra. |

| Hartree-Fock (HF) | A foundational ab initio method providing molecular orbitals and electronic energies. | Offers a baseline for electronic structure calculation, often refined by more advanced methods. |

| Møller-Plesset Perturbation Theory (MP2) | Includes electron correlation effects for more accurate energy calculations than HF. | Improves the accuracy of interaction energy calculations, which is critical for describing the non-covalent forces between the ions. |

| Continuum Solvation Models (e.g., SMD, COSMO-RS) | Calculates the free energy of solvation by representing the solvent as a continuous medium. rsc.org | Allows for the prediction of properties in solution, such as partition coefficients, by modeling the interaction with different solvents. |

Modeling of Electrical Double Layer and Surface Potentials

When stearic acid, octadecylamine salt is used at an interface (e.g., on nanoparticles or at a liquid-solid boundary), its ionic nature leads to the formation of an electrical double layer (EDL). The EDL consists of the charged surface and a layer of counter-ions in the adjacent solution that screens the surface charge. researchgate.netnih.gov Modeling the EDL is crucial for understanding the compound's role in colloidal stability, surface modification, and electrochemistry.

Theoretical models like the Gouy-Chapman-Stern model provide a foundational framework for describing the EDL. This model divides the interface into distinct regions:

Stern Layer: A layer of ions adsorbed directly onto the surface, which includes a charge-free region corresponding to the hydrated ions' closest approach (the Outer Helmholtz Plane, OHP). fau.de

Diffuse Layer: An outer region where ions are distributed according to a balance between electrostatic forces and thermal motion. The potential at the boundary of the Stern and diffuse layers is the zeta potential.

Computational approaches, such as solving the Poisson-Boltzmann or the more sophisticated Poisson-Nernst-Planck equations, can provide detailed profiles of the ion concentrations and the electrostatic potential as a function of distance from the surface. researchgate.netarxiv.org These models demonstrate that the concentration of cations (like octadecylammonium, if it were in excess) builds up near a negatively charged surface, and they can predict how the electric field and local pH change within the first few nanometers of the interface. nih.gov Such modeling is essential for predicting how the salt will behave as a surface modifying agent or stabilizer.

Table 3: Components of the Gouy-Chapman-Stern Electrical Double Layer Model

| Component | Description | Relevance to System |

|---|---|---|

| Surface Charge (σ₀) | The net charge density on the solid surface itself. | Could be imparted by the adsorption of stearate or octadecylammonium ions. |

| Stern Layer | A compact layer of ions immediately adjacent to the surface, often considered to be specifically adsorbed. fau.de | This is where the ionic headgroups of the salt would primarily reside, strongly influencing the surface properties. |

| Outer Helmholtz Plane (OHP) | The plane of closest approach for hydrated ions in the diffuse layer. researchgate.netnih.gov | Defines the boundary between the inner, compact layer and the outer, mobile layer of ions. |

| Surface Potential (Ψ₀) | The electrostatic potential at the surface, relative to the bulk solution. | A key parameter determining the strength of electrostatic interactions at the interface. |

| Zeta Potential (ζ) | The potential at the shear plane, which is the boundary of the ions that move with the particle in an electric field. It is often approximated by the potential at the OHP. | An experimentally accessible quantity that is critical for predicting the stability of colloidal dispersions. |

| Diffuse Layer | The outer region where ion distribution is governed by a balance of electrostatic attraction/repulsion and thermal motion. | Screens the surface charge, with its thickness characterized by the Debye length. |

Analytical and Characterization Methodologies

Surface and Colloidal Characterization

The behavior of stearic acid, octadecylamine (B50001) salt at interfaces and in dispersions is critical to its applications. Surface and colloidal characterization techniques provide quantitative data on these properties.

Surface pressure-area (π-A) isotherms are a fundamental tool in the study of Langmuir monolayers. researchgate.netmdpi.com This technique measures the surface pressure (the reduction in the surface tension of the subphase) as a function of the area available to each molecule in the monolayer. The resulting isotherm provides information about the phase behavior, compressibility, and molecular packing of the monolayer. nih.govmdpi.com

For mixed monolayers of stearic acid and octadecylamine, π-A isotherms provide compelling evidence for the formation of the stearic acid, octadecylamine salt. nih.govncku.edu.tw When the two components are spread individually, the resulting isotherm exhibits characteristics of both pure stearic acid and pure octadecylamine, including two distinct collapse points, which confirms their immiscibility. nih.govncku.edu.tw

In stark contrast, when a premixed solution of stearic acid and octadecylamine is spread on the water surface, the individual characteristics of the two components vanish from the π-A isotherm. nih.govncku.edu.tw Instead, a single, smooth curve is observed, indicating the formation of a new, well-mixed phase. nih.gov This isotherm is characterized by a low compressibility, signifying a highly rigid monolayer. nih.govncku.edu.tw Furthermore, a significant positive deviation in the calculated excess area per molecule suggests a strong attractive interaction between the stearic acid and octadecylamine molecules, consistent with the formation of a catanionic salt. nih.gov

Table 2: Characteristics of π-A Isotherms for Stearic Acid and Octadecylamine Monolayers

| Spreading Method | Key Isotherm Features | Interpretation |

| Individual Spreading | Two collapse points; preservation of individual component characteristics. nih.govncku.edu.tw | Immiscibility of stearic acid and octadecylamine in the monolayer. nih.govncku.edu.tw |

| Cospreading (Premixed) | Single collapse point; disappearance of individual component characteristics; low compressibility; large positive excess area. nih.govncku.edu.tw | Formation of a highly rigid and stable stearic acid, octadecylamine salt. nih.govncku.edu.tw |

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles in a liquid suspension. researchgate.netnih.gov It is a key indicator of the stability of a colloidal system. nih.gov Particles with a high absolute zeta potential (e.g., greater than ±30 mV) exhibit strong electrostatic repulsion, which prevents aggregation and leads to a stable dispersion. researchgate.net

For the stearic acid, octadecylamine salt, zeta potential measurements are crucial for understanding the stability of its aqueous dispersions. Stearic acid, an anionic fatty acid, will have a negative surface charge at pH values above its pKa. Conversely, octadecylamine, a cationic amine, will be protonated and carry a positive charge at pH values below its pKa.

When these two components form a salt, the resulting surface charge of particles or vesicles will depend on the stoichiometry of the salt and the pH of the surrounding medium. An equimolar salt would be expected to have a near-neutral surface charge. However, an excess of either stearic acid or octadecylamine in the formulation would lead to a net negative or positive zeta potential, respectively.

The formation of the stearic acid, octadecylamine salt can be viewed as the creation of a catanionic surfactant. The stability of colloidal particles formed from this salt would be governed by electrostatic interactions. By tuning the molar ratio of the two components, the zeta potential of the resulting nanoparticles can be controlled, thereby modulating their colloidal stability.

Table 3: Expected Zeta Potential Behavior of Stearic Acid, Octadecylamine Salt Systems

| System Composition | Expected Surface Charge | Expected Zeta Potential | Predicted Colloidal Stability |

| Equimolar Stearic Acid and Octadecylamine | Near-neutral | Close to 0 mV | Low (prone to aggregation) |

| Excess Stearic Acid | Net negative | Negative | Stable at high absolute values |

| Excess Octadecylamine | Net positive | Positive | Stable at high absolute values |

Thermal Analysis

Thermal analysis techniques are essential for investigating the thermal properties of materials, such as melting point, crystallization behavior, and thermal stability.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nih.gov DSC is particularly valuable for studying the thermal transitions of materials, including the melting and crystallization events of the lipid components in the stearic acid, octadecylamine salt.

When analyzing the components, pure stearic acid exhibits a characteristic endothermic peak corresponding to its melting point. DSC analysis shows that bulk stearic acid has a melting point (Tm) of approximately 57.9°C and a melting enthalpy (ΔHm) of 149.7 J/g. researchgate.net The thermal behavior can be influenced by the heating rate and the presence of other components. researchgate.net The interaction between stearic acid and octadecylamine to form the salt leads to changes in these thermal properties, which can be detected by DSC. The formation of the salt results in a more rigid structure, which is attributed to the electrostatic interaction between the carboxylate group of stearic acid and the ammonium (B1175870) group of octadecylamine. nih.gov This interaction can alter the melting behavior observed in DSC thermograms. Furthermore, DSC can be used to assess the thermal stability of the compound, with studies on pure stearic acid showing thermal degradation beginning at around 185°C. researchgate.net

The following table presents DSC data for stearic acid, a key component of the salt.

| Thermal Property | Value | Source |

| Melting Point (Tm) of Bulk Stearic Acid | 57.9 °C | researchgate.net |

| Melting Enthalpy (ΔHm) of Bulk Stearic Acid | 149.7 J/g | researchgate.net |

| Onset of Thermal Degradation of Stearic Acid | ~185 °C | researchgate.net |

This table summarizes key thermal properties of stearic acid as determined by DSC analysis.

Rheological Studies

Rheological studies investigate the flow and deformation of materials in response to an applied force. For formulations containing stearic acid, octadecylamine salt, rheology provides insight into properties like viscosity and viscoelasticity, which are crucial for processing and application. The addition of stearic acid to various systems has been shown to significantly influence their rheological behavior. It can act as a lubricant or surfactant, reducing the interfacial tension between different phases. epa.gov

In polymer compounds, stearic acid can lower the viscosity, which is favorable for processing. epa.gov Studies on ceramic feedstocks containing stearic acid have shown that its presence affects the viscosity as a function of the shear rate. researchgate.net At low concentrations, it can lead to a viscosity plateau, while at higher concentrations, a yield point may appear. researchgate.net This is attributed to the amount of stearic acid relative to what is needed to coat the surface of powder particles within the mixture. researchgate.net Similarly, in metal injection molding feedstocks, stearic acid improves the wetting of the binder on the metal powder, which enhances cohesion and improves moldability. researchgate.net The formation of the stearic acid, octadecylamine salt can create a "catanionic surfactant" system, which imparts a highly rigid characteristic to monolayers, as indicated by low compressibility in surface pressure-area isotherms. nih.gov

X-ray Diffraction (XRD) for Crystalline Structure

X-ray Diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. When X-rays interact with a crystalline material, they are diffracted into many specific directions. By measuring the angles and intensities of these diffracted beams, a three-dimensional picture of the electron density within the crystal can be produced, revealing the arrangement of atoms.

Pure stearic acid possesses a well-defined crystalline structure, which is confirmed by sharp peaks in its XRD pattern. researchgate.net Characteristic diffraction peaks for stearic acid are typically observed at 2θ angles of 21.6° and 24.0°, which correspond to the interplanar spacings of the ordered molecules. researchgate.net The interaction of stearic acid with octadecylamine to form the salt results in a new crystalline structure. The formation of this catanionic salt, through an acid-base reaction, leads to a highly ordered and rigid assembly. nih.gov When incorporated into nanoparticles, the crystalline nature of the lipid matrix can be assessed using XRD. The analysis can confirm whether the components exist in a crystalline or amorphous state within the solidified lipid matrix. researchgate.net

The table below lists the characteristic XRD peaks for crystalline stearic acid.

| 2θ Angle (°) | Interpretation | Source |

| 21.6 | Interplanar spacing of ordered molecules | researchgate.net |

| 24.0 | Interplanar spacing of ordered molecules | researchgate.net |

This table shows the primary diffraction peaks for crystalline stearic acid from XRD analysis.

Future Research Directions

Development of Novel Functional Materials

The unique properties of the stearic acid and octadecylamine (B50001) pairing, particularly its strong intermolecular interactions and ability to form rigid films, make it a prime candidate for the development of novel functional materials. nih.gov Future research can be directed toward harnessing these characteristics for specialized applications.

Octadecylamine, a precursor, is already utilized as a corrosion inhibitor, antistatic agent, and in the fabrication of gas separation membranes. usda.gov The formation of the salt with stearic acid could enhance these functionalities. Research efforts could focus on creating advanced protective coatings. The thin, uniform film-forming capability, as observed in monolayer studies, could be exploited to develop self-healing surfaces or hydrophobic coatings for electronics and industrial equipment. nih.govusda.gov

Further exploration into its bulk properties could lead to new materials such as advanced lubricants or rheology modifiers for complex fluids. The synthesis of analogues by modifying the alkyl chains or the head groups could also yield a new library of materials with tunable properties for a wide range of industrial uses. nih.gov

Table 1: Potential Applications for Novel Functional Materials

| Potential Application | Underlying Property | Research Focus |

|---|---|---|

| Advanced Corrosion Inhibitors | Formation of dense, molecularly thin films on metal surfaces. nih.govusda.gov | Investigating film stability and performance under harsh industrial conditions (e.g., high temperature, pressure). |

| Self-Healing Coatings | Strong, non-covalent interactions and molecular mobility within the salt matrix. | Developing polymer composites incorporating the salt to impart self-repairing capabilities. |

| Antistatic Agents | Cationic nature of the octadecylamine component and charge stabilization at interfaces. | Creating durable antistatic treatments for plastics, textiles, and electronic components. |

| Specialty Lubricants | Long alkyl chains providing low-friction surfaces. | Formulating high-performance greases and lubricants for automotive and industrial machinery. |

Advanced Interfacial Engineering Strategies

The behavior of stearic acid and octadecylamine at interfaces is a particularly promising area for future research. Studies on mixed monolayers at the air/water interface have revealed that when the two compounds are co-spread, they exhibit high miscibility and form a highly rigid film. nih.gov This is attributed to the formation of the "catanionic surfactant" via electrostatic adsorption or a salt through an acid-base reaction between the headgroups. nih.gov

Future investigations should expand on these findings by:

Exploring Different Substrates: Characterizing the formation and structure of these films on various solid substrates (e.g., silica, mica, metals) to understand how surface chemistry influences film properties.

Varying Environmental Conditions: Studying the stability and responsiveness of these interfacial films to changes in pH, temperature, and ionic strength of the subphase.

Multi-layer Assembly: Investigating techniques for building up multi-layered films to create more robust and functional coatings with tailored thickness and properties.

The significant positive deviation in excess area observed in mixed monolayers indicates a strong repulsive interaction or a unique packing arrangement between the molecules. nih.gov Probing these interactions with advanced analytical techniques like Atomic Force Microscopy (AFM) and Sum-Frequency Generation (SFG) spectroscopy could provide unprecedented insight into the film's molecular structure.

Table 2: Interfacial Properties of Mixed Stearic Acid/Octadecylamine Monolayers

| Property | Observation | Implication for Interfacial Engineering |

|---|---|---|

| Miscibility | High miscibility when co-spread, unlike individual spreading. nih.gov | The formation of a well-mixed, homogenous film is crucial for predictable and uniform surface properties. |

| Compressibility | Low compressibility of the mixed isotherm. nih.gov | Indicates the formation of a highly rigid and stable film at the interface. |

| Excess Area | Highly positive deviation from ideal mixing. nih.gov | Suggests strong intermolecular interactions and specific packing that can be engineered for desired film density. |

| Collapse Morphology | Striplike collapse morphology observed via Brewster Angle Microscopy (BAM). nih.gov | Provides insight into the film's failure mechanism, which is critical for designing durable coatings. |

Integration with Sustainable Chemistry Principles

Aligning the synthesis and lifecycle of stearic acid, octadecylamine salt with the principles of green chemistry is a critical future direction. The precursors themselves offer a strong starting point. Stearic acid is a naturally occurring fatty acid that can be sourced from animal and vegetable fats and oils, making it a renewable feedstock. usda.govwikipedia.org Octadecylamine is typically produced from stearic acid via processes involving ammoniation and catalytic hydrogenation. usda.gov

Future research should focus on optimizing this production pathway according to green chemistry principles:

Energy Efficiency: The hydrogenation step often requires high temperatures and pressures (e.g., 130°C and ~3.5 MPa). Research into novel, more efficient catalysts could significantly lower the energy input of this process.

Atom Economy: Investigating alternative synthetic routes that improve atom economy and reduce the number of synthetic steps, such as direct amination technologies.

Biodegradability: Assessing the lifecycle and environmental fate of the final salt product to ensure it does not persist in the environment and can be broken down into its benign precursors.

By focusing on these areas, the production of stearic acid, octadecylamine salt can be made more environmentally and economically sustainable.

Refinement of Computational Models for Complex Systems

The experimental observation of complex behaviors, such as the formation of highly rigid and ordered monolayers, necessitates the development of sophisticated computational models to understand the underlying molecular dynamics. nih.gov Currently, detailed models specifically for the stearic acid, octadecylamine salt system are not widely available.

Future research should prioritize the development of molecular dynamics (MD) and quantum mechanics (QM) models to:

Simulate Self-Assembly: Predict how individual molecules of stearic acid and octadecylamine interact and self-assemble at interfaces and in bulk solution. This can help elucidate the specific molecular packing and orientation that leads to the observed film rigidity.